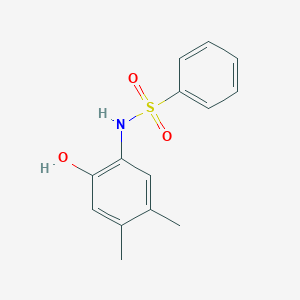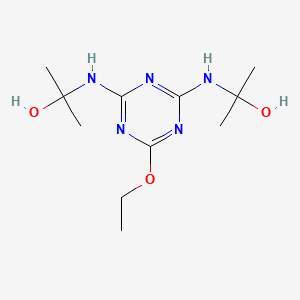
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine typically involves the reaction of cyanuric chloride with ethanol and isopropanolamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy and monoisopropanolamino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and monoisopropanolamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar aprotic solvents with the addition of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers due to its unique chemical properties.
作用机制
The mechanism of action of 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of ethoxy and monoisopropanolamino groups can influence its binding affinity and specificity towards these targets, thereby affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2-Ethoxy-4,6-dihydroxypyrimidine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Ethoxy-4,6-difluoropyrimidine:
Uniqueness
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine is unique due to the presence of both ethoxy and monoisopropanolamino groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
属性
CAS 编号 |
63979-39-5 |
|---|---|
分子式 |
C11H21N5O3 |
分子量 |
271.32 g/mol |
IUPAC 名称 |
2-[[4-ethoxy-6-(2-hydroxypropan-2-ylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C11H21N5O3/c1-6-19-9-13-7(15-10(2,3)17)12-8(14-9)16-11(4,5)18/h17-18H,6H2,1-5H3,(H2,12,13,14,15,16) |
InChI 键 |
ATCMIRSRKVLMPP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC(=N1)NC(C)(C)O)NC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


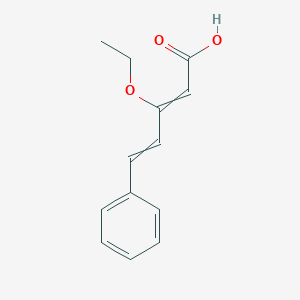
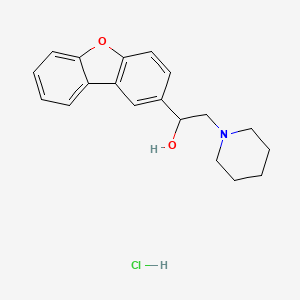
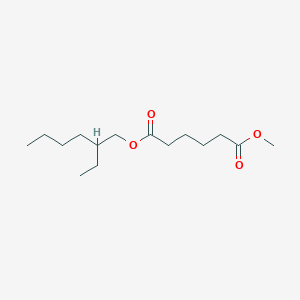
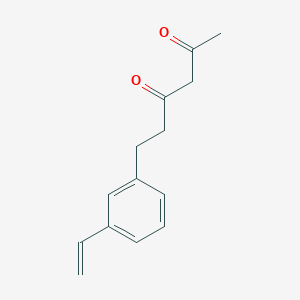
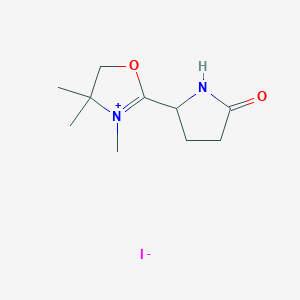
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
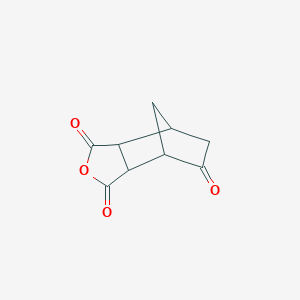

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)

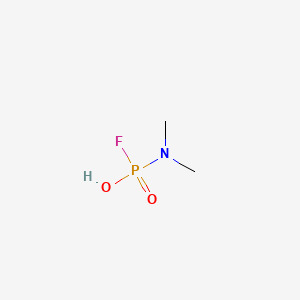
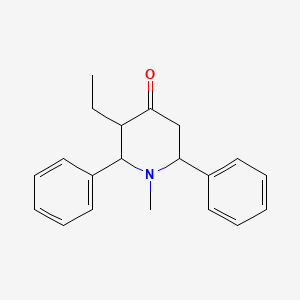
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
